molecular formula C16H30O4S B12677004 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate CAS No. 93803-45-3

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate

Cat. No.: B12677004
CAS No.: 93803-45-3
M. Wt: 318.5 g/mol
InChI Key: ICKUQBKYPDFCFJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is a heterocyclic organic compound with the molecular formula C16H30O4S and a molecular weight of 318.472 g/mol . It is known for its unique chemical structure, which includes both ester and thioester functional groups. This compound is primarily used in research and industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate typically involves the esterification of 2-ethylhexanol with (2-butoxy-2-oxoethyl)thioacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of ester and thioester groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

93803-45-3

Molecular Formula

C16H30O4S

Molecular Weight

318.5 g/mol

IUPAC Name

butyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C16H30O4S/c1-4-7-9-14(6-3)11-20-16(18)13-21-12-15(17)19-10-8-5-2/h14H,4-13H2,1-3H3

InChI Key

ICKUQBKYPDFCFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CSCC(=O)OCCCC

Origin of Product

United States

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